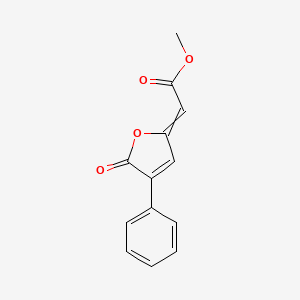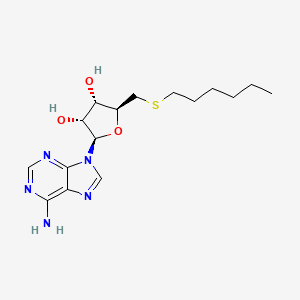
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 4-phenylbutan-1-amine 4-Methylbenzenesulfonic acid is an aromatic sulfonic acid with a methyl group attached to the benzene ring, while 4-phenylbutan-1-amine is an amine with a phenyl group attached to a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For 4-phenylbutan-1-amine, the synthesis can be achieved through the reductive amination of 4-phenylbutanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. The production of 4-phenylbutan-1-amine on an industrial scale may involve catalytic hydrogenation processes to achieve efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylbenzenesulfonic acid undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonated derivatives and reduced forms of the compound.
4-Phenylbutan-1-amine can undergo nucleophilic substitution, oxidation, and reductive amination . Common reagents and conditions used in these reactions include alkyl halides, oxidizing agents such as potassium permanganate, and reducing agents like sodium cyanoborohydride. Major products formed from these reactions include substituted amines and oxidized derivatives.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid is widely used in organic synthesis as a sulfonating agent and catalyst . It is also employed in the production of detergents, dyes, and pharmaceuticals. In biology, it is used as a reagent for protein modification and enzyme inhibition studies.
4-Phenylbutan-1-amine has applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds . It is also used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzenesulfonic acid involves its ability to act as an electrophile in sulfonation reactions, where it reacts with nucleophiles to form sulfonated products . The molecular targets and pathways involved include the aromatic ring of the substrate and the sulfonic acid group.
For 4-phenylbutan-1-amine, the mechanism of action involves its ability to act as a nucleophile in substitution reactions, where it reacts with electrophiles to form substituted amines . The molecular targets and pathways involved include the amine group and the phenyl group.
Comparación Con Compuestos Similares
Similar compounds to 4-Methylbenzenesulfonic acid include benzenesulfonic acid, toluenesulfonic acid, and methanesulfonic acid . These compounds share similar sulfonic acid functional groups but differ in their substituents and reactivity.
Similar compounds to 4-phenylbutan-1-amine include phenethylamine, benzylamine, and phenylpropylamine . These compounds share similar amine functional groups but differ in their carbon chain length and substitution patterns.
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is unique due to the combination of sulfonic acid and amine functional groups, which imparts distinct chemical properties and reactivity compared to its individual components.
Propiedades
Número CAS |
114967-11-2 |
|---|---|
Fórmula molecular |
C17H23NO3S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;4-phenylbutan-1-amine |
InChI |
InChI=1S/C10H15N.C7H8O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9,11H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
GVKSFQKOSKZFKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)


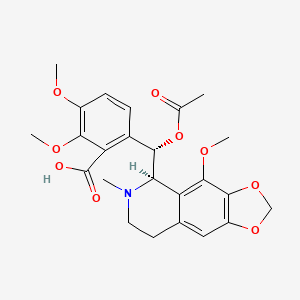
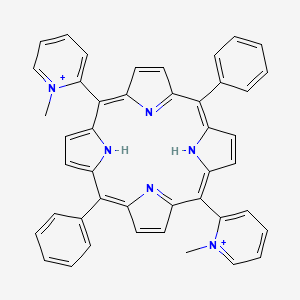
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
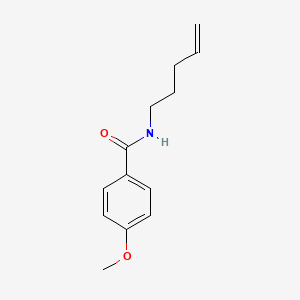
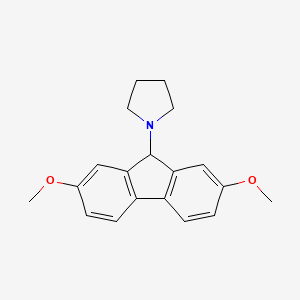
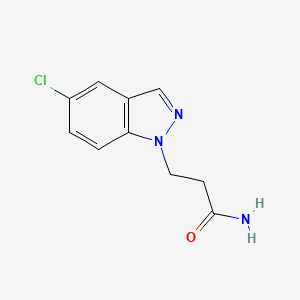
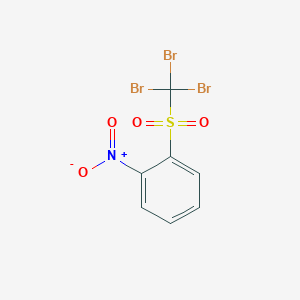
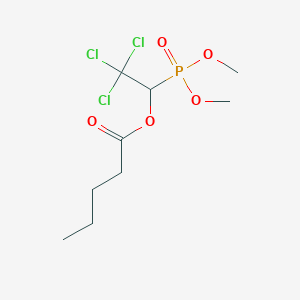
silane](/img/structure/B14291895.png)
